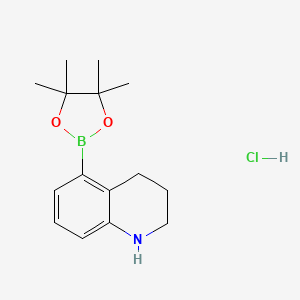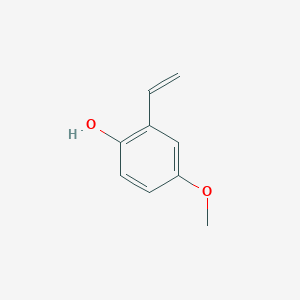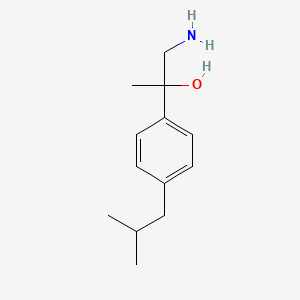![molecular formula C8H15NO B13610913 1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)
1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 g/mol . It is also known by its IUPAC name, 1-tetrahydro-2-furanylcyclopropanamine . This compound is characterized by the presence of a cyclopropane ring and an oxolane (tetrahydrofuran) ring, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanamine with oxolane derivatives under specific conditions. One common method involves the use of a cyclopropanation reaction, where a cyclopropane ring is formed by the addition of a carbene to an olefin. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and a solvent, such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions may result in the formation of new functionalized derivatives .
Aplicaciones Científicas De Investigación
1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving amine-containing compounds.
Mecanismo De Acción
The mechanism of action of 1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The cyclopropane and oxolane rings may also contribute to the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
1-(Oxolan-3-yl)cyclopropan-1-amine: This compound has a similar structure but with the oxolane ring attached at a different position.
1-(Oxolan-2-yl)cyclopropan-1-amine: Another closely related compound with slight variations in the ring structure.
Uniqueness
1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its combination of cyclopropane and oxolane rings makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-(oxolan-2-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H15NO/c9-8(3-4-8)6-7-2-1-5-10-7/h7H,1-6,9H2 |
Clave InChI |
JHRKPEVURRCSEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CC2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride](/img/structure/B13610843.png)
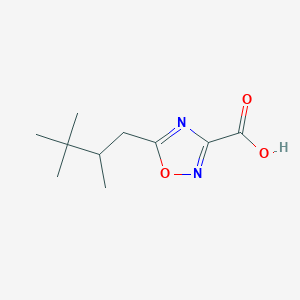
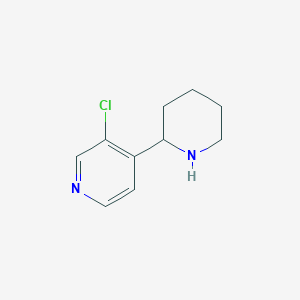
![O-[2-(2-fluorophenyl)ethyl]hydroxylamine](/img/structure/B13610852.png)

